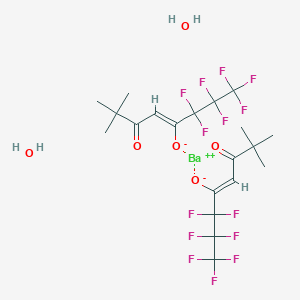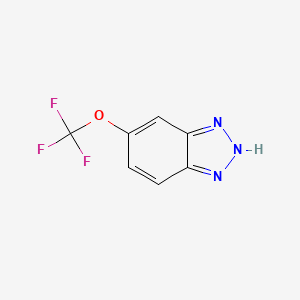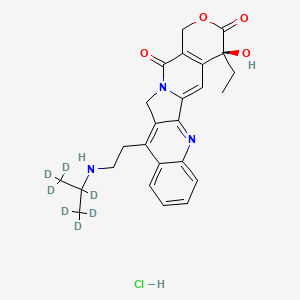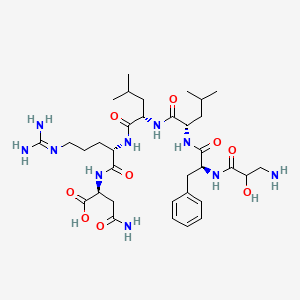
(S)-Propranolol-d7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, etc . Unfortunately, the specific molecular structure analysis for “(S)-Propranolol-d7 Hydrochloride” was not found.Chemical Reactions Analysis
Chemical reactions analysis involves studying the changes that occur during a chemical reaction . The specific chemical reactions involving “this compound” were not found in the search results.Aplicaciones Científicas De Investigación
Propranolol for Infantile Hemangioma
Propranolol, a beta-blocker, has been extensively studied for its efficacy in treating infantile hemangioma (IH), a common benign tumor in infants. Research has demonstrated propranolol's ability to reduce the volume, color, and elevation of IHs, making it a safe and effective treatment option. Studies have highlighted the drug's mechanism of action, including vasoconstriction, down-regulation of angiogenic factors such as VEGF and bFGF, and the promotion of capillary endothelial cell apoptosis (A. Singh et al., 2017; X. Tan et al., 2021).
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics and pharmacokinetics of propranolol have been reviewed, revealing its complex interactions within the body. Propranolol is known for its high hepatic extraction rate, which is dependent largely on liver blood flow. Its distribution and elimination highlight the drug's efficiency and the variability among individuals in terms of response and clearance rates. These aspects are crucial for understanding propranolol's systemic effects and optimizing its therapeutic applications (R. Milne & M. M. Buckley, 1991).
CNS Implications
Significant attention has been paid to the central nervous system (CNS) implications of propranolol use, especially in pediatric patients. The CNS effects, including potential impacts on memory, psychomotor function, sleep quality, and mood, have been documented, stressing the need for cautious prescription and monitoring (A. Langley & E. Pope, 2015).
Environmental Impact
Propranolol's environmental impact, particularly its presence in aquatic environments and potential effects on wildlife, has been assessed. Comprehensive environmental risk assessments have shown that concentrations of propranolol in rivers worldwide do not pose a significant risk to aquatic organisms. This research provides valuable insights into the environmental safety profile of propranolol (J. Sumpter et al., 2021).
Off-Label Use and Safety
The off-label use of propranolol in vascular anomalies has been explored, highlighting the drug's utility beyond its primary indications. Despite the widespread off-label use, significant safety concerns associated with such practices necessitate careful risk-benefit analysis and informed patient consent (N. Kleiber et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-Propranolol-d7 Hydrochloride involves the conversion of (S)-Propranolol to (S)-Propranolol-d7 followed by the formation of its hydrochloride salt.", "Starting Materials": [ "(S)-Propranolol", "D2O", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "1. (S)-Propranolol is dissolved in D2O and deuterium gas is bubbled through the solution to produce (S)-Propranolol-d7.", "2. The solution is neutralized with sodium hydroxide and extracted with ethyl acetate.", "3. The organic layer is washed with sodium carbonate solution and dried over anhydrous sodium sulfate.", "4. The solvent is evaporated and the residue is dissolved in methanol.", "5. Hydrochloric acid is added to the solution to form (S)-Propranolol-d7 Hydrochloride.", "6. The product is isolated by filtration, washed with diethyl ether, and dried under vacuum." ] } | |
Número CAS |
1346617-12-6 |
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
302.85 |
Nombre IUPAC |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
Clave InChI |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Sinónimos |
(2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; _x000B_S-(-)-1-(Isopropyl-d7)amino-3-(1-naphthoxy)-2-propanol Hydrochloride; (-)-Propranolol-d7 Hydrochloride; (S)-(-)-Propranolol-d7 Hydrochloride; L-(-)-Propranolol-d7 Hydro |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![D-[3-13C]Ribose](/img/structure/B583934.png)

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
